molecular formula C10H12O4 B13513777 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid

3-Hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B13513777
M. Wt: 196.20 g/mol
InChI Key: IJHBKSOZRYYPAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-3-methoxycinnamic acid using catalytic hydrogenation. This process typically employs palladium on charcoal as a catalyst and hydrogen gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the microbial transformation of dietary polyphenols. Specific strains of bacteria, such as Lactobacillus plantarum, can convert 4-hydroxy-3-methoxycinnamic acid into this compound . This biotechnological approach is advantageous due to its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydroxycinnamic acid derivatives .

Scientific Research Applications

3-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and energy homeostasis . Activation of this receptor stimulates lipid catabolism, contributing to its anti-obesity effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: A precursor in the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.

    Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.

    Caffeic acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds . This unique mechanism of action makes it a promising candidate for developing functional foods and therapeutic agents targeting metabolic disorders .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)

InChI Key

IJHBKSOZRYYPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)O

Origin of Product

United States

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